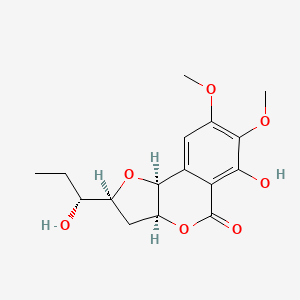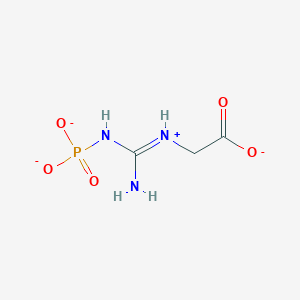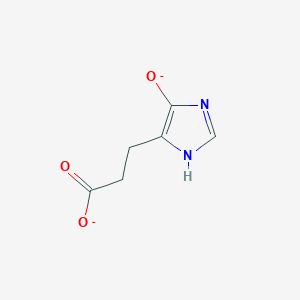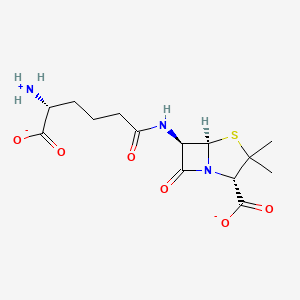
Cumin oil
概要
説明
Cumin oil is a powerful essential oil extracted from the seeds of the Cuminum cyminum. It is used for both bodily health and cooking . The aroma of Cumin essential oil is warm, spicy, and nutty . It is a major component of curry and chili powders and has been used to flavor a variety of commercial food products . The oil, which is derived by steam distillation, is used to flavor alcoholic beverages, desserts, and condiments .
Synthesis Analysis
Black cumin seed oil is rich in polyunsaturated fatty acids and bioactive components, which are greatly affected by oil extraction methods . The oil can be extracted from black cumin seeds by different conventional techniques such as cold-press, hot-press, solvent extraction, and by new methods such as a supercritical fluid .
Molecular Structure Analysis
The volatile oil is primarily composed of cuminaldehyde (up to 60%). Besides cuminaldehyde, it also contains α- and β-pinene, p-cymene, β-phellandrene and cuminyl alcohol .
Chemical Reactions Analysis
The concentrations of the constituents in the oil, such as α-pinene, β-pinene, mycrene, para-cymene, γ-terpinene, cumin aldehyde, α-terpinen-7-al, γ-terpinen-7-al, are greatly affected by the hydrodistillation process . Some of the constituents are eluted early in the hydrodistillation process, others are highest in the fractions collected midway in the process, and another group of constituents are eluted later .
Physical And Chemical Properties Analysis
The physicochemical characteristics of black cumin seed oil, such as fatty acids composition, triacylglycerol, tocopherol, phytosterol, polyphenols, antioxidant activity, phenolic compounds, volatile compounds, antimicrobial activity, functional groups and melting points, are influenced by the extraction methods .
科学的研究の応用
Phytochemistry and Health Benefits
Cumin oil has been extensively studied for its phytochemical composition and associated health benefits. The oil contains bioactive compounds like thymoquinone , which exhibit potent antioxidant properties . These compounds have been shown to attenuate oxidative stress and inflammation, promoting immunity and cell survival, which underlie diverse health benefits, including protection against metabolic, cardiovascular, and neurological disorders .
Molecular Pharmacology
In molecular pharmacology, cumin oil’s components, particularly thymoquinone, have been investigated for their therapeutic potential. Studies suggest that thymoquinone can modulate pathways involved in cell survival and energy metabolism, offering protection against various diseases . Its pharmacological effects are also being explored in cancer research, with promising results in cell-based studies .
Dermatological Applications
Cumin oil has been used in dermatological studies, particularly in the treatment of vitiligo. A clinical study with vitiligo patients showed that a cream containing black cumin seed oil facilitated repigmentation, especially on the hands, face, and genital region . This suggests cumin oil’s potential as a complementary therapy in dermatological conditions.
Food Industry Applications
The antioxidant properties of cumin oil make it a valuable additive in the food industry. Bioactive peptides derived from cumin seed cake have been highlighted for their ability to restrain oxidation in fat-based products and preserve food safety . These peptides can be utilized as functional ingredients to enhance the nutritional value and shelf life of food products .
Cosmetic Industry Applications
In the cosmetic industry, cumin oil is valued for its antioxidant and anti-inflammatory properties. It is used in formulations aimed at improving skin health and preventing signs of aging. The oil’s bioactive compounds can help protect the skin from environmental stressors and improve overall skin appearance .
Immunomodulatory Effects
Cumin oil has demonstrated immunomodulatory effects in scientific research. It has been shown to significantly increase the count of CD4+ and CD8+ T cells, which are crucial for the immune response . This suggests that cumin oil could be used to modulate immune function in various health conditions.
作用機序
Target of Action
Cumin oil’s primary targets are diverse, reflecting its wide range of biological activities. The oil has been shown to interact with various cellular components, including enzymes, receptors, and signaling molecules . For instance, it has been reported to interact with NF-κB and mitogen-activated protein kinases , which play crucial roles in inflammation and cellular stress responses .
Mode of Action
Cumin oil interacts with its targets to induce a variety of changes. For example, it can inhibit the activation of NF-κB, a key regulator of inflammatory responses . This interaction leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Biochemical Pathways
Cumin oil affects several biochemical pathways. It has been shown to modulate the Nrf2 and NF-κB signaling pathways , which are involved in oxidative stress responses and inflammation, respectively . By modulating these pathways, cumin oil can protect cells from oxidative stress and reduce inflammation .
Pharmacokinetics
It is known that the bioavailability of cumin oil can be influenced by various factors, including the method of administration and the presence of other compounds
Result of Action
The molecular and cellular effects of cumin oil’s action are diverse, reflecting its wide range of biological activities. For instance, it has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines . Additionally, it can protect cells from oxidative stress by modulating the Nrf2 signaling pathway .
Action Environment
The action, efficacy, and stability of cumin oil can be influenced by various environmental factors. For example, the geographical origin of the cumin seeds from which the oil is extracted can affect the yield and composition of the oil . Additionally, the method of extraction can also influence the quality of the oil .
Safety and Hazards
将来の方向性
Cumin oil has immense medicinal value, particularly for digestive disorders . It has been established that stress can affect sleep, and the quality and duration of sleep significantly impact immunity . Therefore, the influence of cumin oil in modulating stress, sleep, and immunity is being investigated .
特性
IUPAC Name |
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C10H12O.C10H16.C10H14/c2*1-8(2)10-5-3-9(7-11)4-6-10;1-7-4-5-8-6-9(7)10(8,2)3;1-8(2)10-6-4-9(3)5-7-10/h3,6-8H,4-5H2,1-2H3;3-8H,1-2H3;8-9H,1,4-6H2,2-3H3;4-8H,1-3H3/t;;8-,9+;/m..0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMDSOPXZQYHJ-RJSISIMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1([C@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in fixed oils, mineral oil; very soluble in glycerin, propylene glycol, 1 vol in 8 vol of 80% ethanol at 20 °C, ALMOST INSOL IN WATER; VERY SOL IN CHLOROFORM, ETHER; SOL IN 10 VOL 80% ALC; MORE SOL IN STRONGER ALCOHOL | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.908-0.958 @ 20 °C, Density: 0.905-0.925 | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde | |
Color/Form |
Light-yellow to brown liquid, Volatile oil, YELLOW-AMBER LIQUID | |
CAS RN |
8014-13-9 | |
| Record name | Oils, cumin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, cumin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Cumin oil has shown promise in managing diabetes. What are the specific effects observed, and what mechanisms are potentially involved?
A1: Studies suggest that cumin oil can significantly affect serum glucose and lipid levels. [] Research indicates that it can reduce glucose, cholesterol, triglyceride, and LDL levels while increasing serum HDL levels. [, ] These effects suggest a potential role in diabetes management, but the exact mechanisms remain to be fully elucidated.
Q2: What is the evidence supporting the use of cumin oil for wound healing, and what role does VEGF play?
A2: Studies have shown that topical application of cumin oil, particularly in combination with virgin coconut oil, can accelerate wound healing in diabetic ulcers. [] This effect is linked to the upregulation of Vascular Endothelial Growth Factor (VEGF) gene expression. [] VEGF is a key signaling protein that promotes the formation of new blood vessels, crucial for wound healing.
Q3: How does cumin oil impact haemostasis, and what evidence supports its potential in this area?
A3: Research suggests that regular intake of cumin oil can enhance tolerance to thrombin, a key enzyme in blood clotting. [] This protective effect is attributed to its ability to limit platelet activation and reduce the severity of thrombocytopenia and consumption coagulopathy, particularly under conditions of induced hypercoagulation. []
Q4: What is the molecular formula and weight of thymoquinone, the primary bioactive component of cumin oil?
A4: Thymoquinone's molecular formula is C10H12O2, and its molecular weight is 164.20 g/mol.
Q5: What are the potential applications of cumin oil in the food industry?
A5: Cumin oil's distinct flavor and potential health benefits make it attractive for food applications. [] It can be used as a flavoring agent in various food products, enhancing their sensory appeal. [] Moreover, its antioxidant properties can contribute to extending the shelf life of certain foods by preventing oxidative rancidity. []
Q6: Are there any specific challenges in formulating cumin oil for different applications, and how can these be addressed?
A6: Formulating cumin oil can be challenging due to its hydrophobic nature, intense aroma, and potential for volatility loss. [, , ] Microencapsulation and nanoemulsion techniques offer promising solutions to overcome these obstacles. [, , ] These approaches can enhance the oil's stability, water solubility, and controlled release, making it suitable for various applications.
Q7: What safety concerns are associated with cumin oil, and how can risks be minimized?
A7: While generally considered safe for consumption, cumin oil can cause skin irritation and allergic reactions in some individuals. [] Furthermore, handling the essential oil, especially in concentrated forms, requires precautions to minimize exposure and potential respiratory irritation. [] Adhering to recommended dosages and handling guidelines is crucial for safe use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)









![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)

